molecular formula C22H22F3N3OS B460738 6-amino-N-(2-methylphenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.6.0.0^{3,7}]pentadeca-1(9),2,5,7-tetraene-5-carboxamide CAS No. 626228-79-3

6-amino-N-(2-methylphenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.6.0.0^{3,7}]pentadeca-1(9),2,5,7-tetraene-5-carboxamide

Cat. No.: B460738
CAS No.: 626228-79-3
M. Wt: 433.5g/mol
InChI Key: FXUQGBXJPOHRSV-UHFFFAOYSA-N
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Description

6-amino-N-(2-methylphenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7600^{3,7}]pentadeca-1(9),2,5,7-tetraene-5-carboxamide is a complex organic compound with a unique structure that includes a trifluoromethyl group, a thia-azatricyclo ring system, and an amide functional group

Preparation Methods

The synthesis of 6-amino-N-(2-methylphenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.6.0.0^{3,7}]pentadeca-1(9),2,5,7-tetraene-5-carboxamide involves multiple steps and specific reaction conditions. The synthetic routes typically include:

    Formation of the Thia-Azatricyclo Ring System: This step involves the cyclization of appropriate precursors under controlled conditions to form the thia-azatricyclo ring system.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Amidation Reaction: The final step involves the formation of the amide bond through a reaction between an amine and a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

6-amino-N-(2-methylphenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.6.0.0^{3,7}]pentadeca-1(9),2,5,7-tetraene-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and trifluoromethyl groups, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions vary depending on the desired product. Major products formed from these reactions include derivatives with modified functional groups.

Scientific Research Applications

6-amino-N-(2-methylphenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.6.0.0^{3,7}]pentadeca-1(9),2,5,7-tetraene-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 6-amino-N-(2-methylphenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.6.0.0^{3,7}]pentadeca-1(9),2,5,7-tetraene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

6-amino-N-(2-methylphenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.6.0.0^{3,7}]pentadeca-1(9),2,5,7-tetraene-5-carboxamide can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activities.

Properties

IUPAC Name

6-amino-N-(2-methylphenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1(9),2,5,7-tetraene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F3N3OS/c1-12-8-6-7-10-14(12)27-20(29)19-18(26)16-17(22(23,24)25)13-9-4-2-3-5-11-15(13)28-21(16)30-19/h6-8,10H,2-5,9,11,26H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXUQGBXJPOHRSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C3=C(C4=C(CCCCCC4)N=C3S2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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